2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound belonging to the quinazoline family. This compound features a unique fused ring structure that incorporates both pyrazine and quinazoline moieties, which contributes to its diverse biological activities and chemical properties. It has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
The compound is classified under heterocyclic compounds and is recognized for its complex structure that includes nitrogen atoms in its rings. Its unique arrangement allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. The compound is also noted for its potential therapeutic applications, including antimicrobial and anticancer activities .
The synthesis of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids under reflux conditions in dioxane. This method yields the desired compound with efficiencies ranging from 61% to 84%.
Other synthetic approaches include:
The molecular formula of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is with a molecular weight of approximately 229.23 g/mol. The compound's structure is characterized by a fused bicyclic system that includes both pyrazine and quinazoline rings.
Key Structural Features:
2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione can undergo several types of chemical reactions:
Common Reagents and Conditions:
The mechanism of action for 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione primarily involves its interaction with biological targets that may include enzymes or receptors involved in microbial resistance or cancer cell proliferation. The compound has shown potential in inhibiting biofilm formation in bacteria like Pseudomonas aeruginosa, which is crucial for its antimicrobial properties .
The chemical properties are influenced by the presence of nitrogen atoms and functional groups within the fused ring system. These properties allow for diverse reactivity patterns that can be exploited in synthetic chemistry.
The applications of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione span various fields:
The tricyclic scaffold of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione represents a distinctive class of nitrogen-containing heterocycles that serve as the core structure for numerous biologically active alkaloids. Characterized by a fusion of pyrazine and quinazoline rings with conjugated carbonyl groups at positions 3 and 6, this framework exhibits significant three-dimensional complexity and stereochemical diversity [8]. Naturally occurring derivatives of this core are recognized for their broad-spectrum bioactivities, including antitumor, antibacterial, antiviral, and antiparasitic properties [1] [6]. Their structural rigidity, coupled with hydrogen-bonding capabilities, enables targeted interactions with biological macromolecules, positioning them as valuable templates for drug discovery [7] [8].
Compound Name | Core Structure Variations | Reported Bioactivities |
---|---|---|
Glyantrypine | Glycine-derived, unsubstituted | Anti-H1N1 (IC₅₀ = 100–150 µM) [3] |
Fiscalin B | (1S,4S) stereochemistry | Antitumor (GI₅₀ = 31–52 µM) [1] |
Fumiquinazoline F | Alanine-derived | Antifungal (MIC = 12.5–25 μg/mL) [3] |
Neofiscalin A | Halogenated (Cl) anthranilic ring | Anti-MRSA/VRE (MIC = 8 μg/mL) [3] [6] |
Cotticquinazoline D | Tyrosine-conjugated | Anti-Candida albicans (MIC = 22.6 µM) [9] |
Pyrazinoquinazoline-dione alkaloids predominantly originate from filamentous fungi inhabiting diverse ecological niches. Marine-derived species (Aspergillus fumigatus, Dichotomomyces cejpii) isolated from sediments, mangroves, or marine invertebrates produce fiscalins and fumiquinazolines, while terrestrial strains (Penicillium, Neosartorya) yield neofiscalins and glyantrypines [1] [6] [9]. Biosynthetically, these alkaloids derive from tripeptide precursors incorporating anthranilic acid, α-amino acids (e.g., valine, alanine), and tryptophan derivatives. The cyclization involves three key steps:
Notably, marine isolates exhibit higher structural diversity due to epigenetic factors (salinity, symbiosis) that modulate enzymatic cyclization regioselectivity [1].
Alkaloid | Producing Fungus | Source | Yield (Reported) |
---|---|---|---|
Fiscalin B | Dichotomomyces cejpii | Brazilian coastal sediments | 0.3–0.8% dry weight [1] |
Fumiquinazoline F | Aspergillus fumigatus | Marine fish (Pseudolabrus japonicus) | 12 mg/L culture [9] |
Neofiscalin A | Neosartorya siamensis | Sea fan (Rumphella sp.) | 15 mg/10L culture [6] |
Lapatin B | Penicillium adametziodes | Gorgonian corals | 9.2 mg/L culture [6] |
Structurally, pyrazinoquinazoline-dione alkaloids are classified based on amino acid incorporation, stereochemistry, and ring substitution patterns:
Neofiscalins: Characterized by halogenated anthranilic acid moieties. Neofiscalin A contains a chloro-substituted A-ring, augmenting its Gram-positive antibacterial spectrum. Synthetic fluorinated analogues show enhanced biofilm inhibition (≥80% at 50 μM) against MRSA [3] [6].
Figure 1: Structural Evolution of Pyrazinoquinazoline-Dione Subclasses
Core Scaffold → Fumiquinazolines (R¹ = Ala, Gly; R² = H) │ ├─→ Fiscalins (C1/C4 stereochemistry: syn/anti) │ └─→ Neofiscalins (R³ = Cl, F on anthranilate ring)
The chronology of pyrazinoquinazoline-dione research reflects methodological advances in natural product chemistry:
Year | Technique | Application |
---|---|---|
1991 | Schotten-Baumann acylation | Synthesis of 2-aryl derivatives [4] |
2005 | Microwave-assisted cyclization | 40–74% yield optimization [1] |
2018 | Chiral HPLC/CD analysis | Stereochemical assignment of fiscalin B [1] |
2023 | Ethidium bromide accumulation assay | Confirmed efflux pump inhibition [3] |
Contemporary structural studies employ hypervalent iodine-mediated α-functionalization to construct polycyclic derivatives and chiral-phase HPLC to resolve enantiomeric pairs for biological evaluation [5] [8]. These innovations continue to drive the exploration of this pharmacologically significant scaffold.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3